molecular formula C9H12N2O2 B8700633 Ethyl 3-(pyrimidin-5-yl)propanoate

Ethyl 3-(pyrimidin-5-yl)propanoate

Cat. No.: B8700633
M. Wt: 180.20 g/mol
InChI Key: BQRRNZRDNKXREU-UHFFFAOYSA-N
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Description

Ethyl 3-(pyrimidin-5-yl)propanoate is an ester derivative featuring a pyrimidine ring substituted at the 5-position with a propanoate chain. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactivity and structural adaptability. The compound’s molecular formula (C₉H₁₂N₂O₂) and structural features make it a precursor for further functionalization, particularly in heterocyclic chemistry.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h5-7H,2-4H2,1H3

InChI Key

BQRRNZRDNKXREU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CN=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(pyrimidin-5-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 5-bromopyrimidine with ethyl acrylate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.

Another method involves the use of 2-aminopyridine and ethyl acrylate as starting materials. The reaction is catalyzed by trifluoromethanesulfonic acid and carried out in anhydrous ethanol under nitrogen protection. The reaction mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. The product is then isolated by washing with organic solvents and recrystallization .

Industrial Production Methods

Industrial production of ethyl 3-(5-pyrimidyl)propionate typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents may vary depending on the specific requirements of the industrial setup.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrimidin-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Ethyl 3-(pyrimidin-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting inflammatory and fibrotic diseases

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(5-pyrimidyl)propionate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The pyrimidine ring is known to interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Ethyl 3-(2-Ethoxypyrimidin-5-yl)propanoate

  • Structure : Features an ethoxy group at the pyrimidine 2-position.
  • Molecular Formula : C₁₁H₁₆N₂O₃ (Mol. Wt. 224.26) .
  • This compound is marketed as a pharmaceutical intermediate (CAS 1314534-00-3) .

Ethyl 3-(4-Chloro-6-(ethylsulfanyl)pyrimidin-5-yl)-2-hydroxypropanoate

  • Structure: Contains a sulfanyl and chloro substituent on the pyrimidine ring, with a hydroxylated propanoate chain.
  • Synthesis : Prepared via nucleophilic substitution of 4-chloropyrimidine derivatives with ethanethiol in DMF .
  • Applications : Sulfanyl groups improve metabolic stability, making such derivatives relevant in drug design .

Pyrrolopyrimidine-Fused Derivatives

Compounds like ethyl 3-(7-(cyclohexylcarbamoyl)-6,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)propanoate (e.g., compound 2d, Mol. Wt. 478.63) incorporate a fused pyrrolopyrimidine ring system .

  • Structural Impact : The fused bicyclic system increases molecular complexity and rigidity, enhancing binding affinity in biological targets.
  • Spectroscopic Data : HRMS and NMR confirm regioselective functionalization, with IR spectra indicating carbonyl (1731 cm⁻¹) and amide (1662 cm⁻¹) vibrations .
  • Applications : These derivatives are explored as kinase inhibitors or anticancer agents due to their heterocyclic diversity .

Amino-Substituted Analogs

Ethyl 3-(Isopropylamino)propanoate

  • Structure: Replaces the pyrimidine ring with an isopropylamino group.
  • Properties: Lower molecular weight (159.23) and higher polarity due to the amino group, making it suitable as an agrochemical intermediate .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Key Applications Reference
This compound C₉H₁₂N₂O₂ 180.20 Pyrimidine (unsubstituted) Pharmaceutical intermediate -
Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate C₁₁H₁₆N₂O₃ 224.26 2-Ethoxy pyrimidine Intermediate for drug synthesis
Ethyl 3-(4-chloro-6-(ethylsulfanyl)pyrimidin-5-yl)-2-hydroxypropanoate C₁₂H₁₅ClN₂O₃S 302.78 4-Chloro, 6-ethylsulfanyl Anticancer lead optimization
Ethyl 3-(7-(cyclohexylcarbamoyl)pyrrolo[2,3-d]pyrimidin-5-yl)propanoate C₂₃H₃₀N₄O₃ 478.63 Fused pyrrolopyrimidine Kinase inhibition

Table 2: Spectroscopic Data Highlights

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) HRMS (Observed) Reference
Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate Not reported Not reported Not reported
Compound 2d (pyrrolopyrimidine derivative) 1731 (C=O), 1662 (amide) 2H and 3H multiplets (δ 1.2–4.5) 478.2950
Ethyl 3-(4-chloro-6-(ethylsulfanyl)pyrimidin-5-yl)-2-hydroxypropanoate 1725 (C=O) δ 1.3 (t, CH3), 3.5 (m, CH2S) 334.0670

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